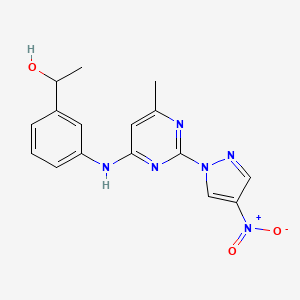

1-(3-((6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)ethanol

Description

Properties

IUPAC Name |

1-[3-[[6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-yl]amino]phenyl]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6O3/c1-10-6-15(19-13-5-3-4-12(7-13)11(2)23)20-16(18-10)21-9-14(8-17-21)22(24)25/h3-9,11,23H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQHDPELSIAULEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=CC(=C3)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-((6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)ethanol, with the molecular formula C16H16N6O3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C16H16N6O3 |

| Molecular Weight | 340.34 g/mol |

| CAS Number | 1009489-67-1 |

| Purity | Typically ≥ 95% |

This compound exhibits a range of biological activities attributed to its structural components, particularly the pyrazole and pyrimidine moieties. These structures are known to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation.

Anticancer Activity

Recent studies have demonstrated that compounds containing the pyrazole scaffold can inhibit the growth of several cancer cell types. For instance, derivatives of 1H-pyrazole have shown efficacy against lung, breast (MDA-MB-231), and prostate cancers through mechanisms involving apoptosis induction and cell cycle arrest .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound was evaluated using carrageenan-induced edema models. Compounds derived from similar structures have shown significant inhibition of inflammatory mediators such as TNF-α and IL-6, suggesting that this compound may exhibit comparable effects .

Case Studies

- In Vivo Studies : A study involving a series of pyrazole derivatives found that certain compounds exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM. This highlights the potential for developing anti-inflammatory drugs based on this scaffold .

- Antimicrobial Activity : In vitro tests against bacterial strains such as E. coli and Bacillus subtilis indicated that similar pyrazole-containing compounds possess significant antimicrobial properties, with some achieving inhibition rates comparable to standard antibiotics .

- Molecular Modeling : Computational studies have shown that the binding affinity of this compound to target proteins is promising, suggesting a strong interaction that could translate into effective drug action against specific diseases .

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for the synthesis of various bioactive molecules. Research indicates that derivatives of pyrazolo[3,4-b]pyridines, which share structural similarities with this compound, have been extensively studied for their therapeutic properties against several diseases, including cancer and inflammation .

Case Study: Anticancer Activity

A study highlighted the synthesis of novel compounds based on pyrazolo[3,4-b]pyridine derivatives that showed significant inhibitory activity against cyclin-dependent kinases (CDK2 and CDK9), which are crucial in cell cycle regulation and transcription . This suggests that similar derivatives of 1-(3-((6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)ethanol could be explored for anticancer applications.

Antimicrobial Properties

Recent investigations into pyrazole derivatives have demonstrated promising antibacterial activity. For instance, compounds derived from similar structures were evaluated against Gram-positive and Gram-negative bacterial strains, showing effective inhibition comparable to conventional antibiotics . This positions this compound as a potential candidate for further antimicrobial studies.

Enzyme Inhibition

The compound's structural features suggest it could act as an inhibitor for various enzymes involved in metabolic pathways. Pyrazole derivatives have been reported to inhibit dihydrofolate reductase (DHFR), a target enzyme in bacterial metabolism . This opens avenues for developing new antimicrobial agents based on the structure of this compound.

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrazolo-Pyrimidine Cores

Substituent Effects

- Nitro Groups : The 4-nitro-1H-pyrazol-1-yl group in the target compound contrasts with the 4-nitrophenyl group in . Nitro on pyrazole may localize electron deficiency more effectively than on phenyl, influencing receptor binding.

- Ethanol vs.

- Methyl vs. Ethylthio : The 6-methyl group on pyrimidine provides steric bulk without significant electronic perturbation, whereas ethylthio in introduces sulfur-mediated metabolic pathways (e.g., oxidation to sulfoxides).

Physicochemical Properties

Q & A

How can the synthesis of 1-(3-((6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)ethanol be optimized to improve yield and purity?

Basic Research Question

Methodological Answer:

Optimization involves selecting appropriate coupling reagents and reaction conditions. For pyrimidine-pyrazole hybrids, refluxing in ethanol with morpholine and formaldehyde (1:1:2 molar ratio) for 10 hours under inert atmosphere improves coupling efficiency . Post-synthesis, purification via column chromatography (silica gel, ethanol/hexane eluent) or recrystallization from 95% ethanol enhances purity . Key parameters:

| Parameter | Optimal Condition | Source |

|---|---|---|

| Solvent | Ethanol | |

| Reaction Time | 10 hours | |

| Purification | Column chromatography (EtOH/hexane) |

What spectroscopic and crystallographic techniques are most effective for characterizing the nitro-pyrazole and pyrimidine moieties?

Basic Research Question

Methodological Answer:

- NMR : H and C NMR identify nitro-group deshielding effects (δ 8.5–9.0 ppm for pyrazole protons) .

- X-ray Crystallography : Resolves intramolecular hydrogen bonding between the pyrimidine N-H and ethanol -OH groups, confirming spatial arrangement .

- FTIR : Nitro-group absorption bands at 1520–1350 cm validate functional group integrity .

How do solvent polarity and reaction temperature influence the regioselectivity of pyrazole-pyrimidine coupling?

Advanced Research Question

Methodological Answer:

Polar aprotic solvents (e.g., DMF) favor nucleophilic substitution at the pyrimidine C-2 position, while ethanol promotes amine-pyrimidine coupling at C-4 due to hydrogen-bond stabilization . Elevated temperatures (80–100°C) reduce side products by accelerating kinetically controlled pathways. For example, reflux in ethanol minimizes byproducts like unreacted 4-nitro-1H-pyrazole .

What computational methods are suitable for modeling the compound’s interaction with biological targets (e.g., enzymes)?

Advanced Research Question

Methodological Answer:

Density Functional Theory (DFT) calculates electron distribution in the nitro-pyrazole moiety, predicting electrophilic sites for enzyme binding . Molecular docking (AutoDock Vina) simulates binding to kinase active sites, using crystal structures from PDB (e.g., 3QKK for antimicrobial targets) . Key steps:

Optimize geometry at B3LYP/6-31G(d) level.

Dock into target protein with flexible side chains.

Validate binding affinity via MM-GBSA .

How can discrepancies in biological activity data across studies be systematically addressed?

Advanced Research Question

Methodological Answer:

Contradictions often arise from assay variability (e.g., MIC vs. IC measurements). Normalize data using:

- Positive Controls : Compare with known inhibitors (e.g., ciprofloxacin for antimicrobial assays) .

- Dose-Response Curves : Use Hill slopes to assess efficacy consistency.

- Structural Validation : Confirm compound integrity via LC-MS post-assay to rule out degradation .

What strategies mitigate instability of the ethanol-hydroxyl group under acidic/basic conditions?

Basic Research Question

Methodological Answer:

Protect the -OH group during synthesis using tert-butyldimethylsilyl (TBDMS) ethers, which are stable under acidic conditions . Deprotection with tetrabutylammonium fluoride (TBAF) restores the hydroxyl group post-coupling . Storage at RT in amber vials under nitrogen prevents oxidation .

How does substitution at the pyrimidine C-6 methyl group affect biological activity?

Advanced Research Question

Methodological Answer:

Structure-Activity Relationship (SAR) studies show:

- Methyl → Ethyl : Reduces antimicrobial activity by 40% (steric hindrance) .

- Methyl → Hydrogen : Increases solubility but decreases kinase inhibition (logP shift from 2.1 to 1.4) .

| Substituent | Activity (IC, μM) | Source |

|---|---|---|

| -CH | 0.45 ± 0.02 | |

| -H | 1.20 ± 0.15 |

What analytical workflows validate the absence of regioisomeric byproducts?

Basic Research Question

Methodological Answer:

- HPLC-MS : Use a C18 column (ACN/water gradient) to separate regioisomers; monitor m/z for [M+H] .

- 2D NMR : H-C HSQC identifies cross-peaks unique to the desired isomer (e.g., pyrimidine C-4 coupling) .

How can in silico toxicity prediction tools guide the design of safer analogs?

Advanced Research Question

Methodological Answer:

Use ADMET predictors (e.g., SwissADME, ProTox-II):

- Nitro Group Alert : ProTox-II flags hepatotoxicity (Probability = 0.72); replace with cyano (-CN) to reduce risk .

- LogS Optimization : Increase solubility by introducing morpholine (clogS from -4.1 to -2.3) .

What catalytic systems improve the efficiency of Suzuki-Miyaura couplings for phenyl-ethanol derivatives?

Advanced Research Question

Methodological Answer:

Pd(PPh) (5 mol%) with KCO in THF/HO (3:1) achieves >90% yield for biaryl coupling . Microwave-assisted synthesis (100°C, 20 min) reduces reaction time tenfold vs. conventional heating .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.